1-Desoxycarbadox

説明

BenchChem offers high-quality 1-Desoxycarbadox suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Desoxycarbadox including the price, delivery time, and more detailed information at info@benchchem.com.

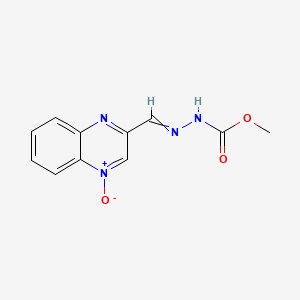

Structure

3D Structure

特性

分子式 |

C11H10N4O3 |

|---|---|

分子量 |

246.22 g/mol |

IUPAC名 |

methyl N-[(4-oxidoquinoxalin-4-ium-2-yl)methylideneamino]carbamate |

InChI |

InChI=1S/C11H10N4O3/c1-18-11(16)14-12-6-8-7-15(17)10-5-3-2-4-9(10)13-8/h2-7H,1H3,(H,14,16) |

InChIキー |

FHJCCXAIAHYKRO-UHFFFAOYSA-N |

正規SMILES |

COC(=O)NN=CC1=NC2=CC=CC=C2[N+](=C1)[O-] |

製品の起源 |

United States |

1-Desoxycarbadox mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1-Desoxycarbadox

Abstract

1-Desoxycarbadox is the principal and most persistent metabolite of carbadox, a quinoxaline-1,4-dioxide (QdNO) class of synthetic antimicrobial agent used in veterinary medicine.[1][2][3] The biological activity and associated toxicological concerns of carbadox are inextricably linked to its metabolic transformation. This guide provides a detailed examination of the mechanism of action, initiated by the bioreductive activation of the parent compound, carbadox, into its key effector metabolite, 1-desoxycarbadox. We will dissect the cascade from metabolic activation to the generation of reactive radical species, subsequent DNA damage, and the downstream cellular consequences that underpin its potent antibacterial effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of compounds.

The Pro-Drug Concept: Bioreductive Activation of Quinoxaline-1,4-Dioxides

Quinoxaline-1,4-dioxides (QdNOs), including carbadox and olaquindox, are classified as pro-drugs.[4][5] Their antimicrobial efficacy is not inherent but is unlocked through metabolic activation within the target bacteria. This activation is a reductive process that occurs preferentially in the low-oxygen (hypoxic or anaerobic) environments characteristic of many pathogenic bacteria, particularly those in the gastrointestinal tract.[6][7]

The activation cascade involves the stepwise enzymatic reduction of the two N-oxide groups on the quinoxaline ring. Bacterial enzymes, such as NADPH-dependent reductases, catalyze a single-electron transfer to the N-oxide moieties.[4] This process transforms the stable parent compound, carbadox, into a series of increasingly reactive intermediates. The ultimate, fully reduced, and stable metabolite in this primary pathway is 1-desoxycarbadox (also known as desoxycarbadox).[6][8] However, it is the unstable radical species generated during this reductive cascade that are responsible for the compound's biological activity.

Caption: The mechanistic cascade from bioreductive activation to bacterial cell death.

Secondary and Related Mechanisms of Action

While radical-induced DNA damage is the principal mechanism, other related targets have been proposed for quinoxaline derivatives.

-

Inhibition of DNA Gyrase: Some quinoline and quinoxaline compounds function by inhibiting DNA gyrase (a type II topoisomerase), an essential enzyme that manages DNA supercoiling during replication. [9][10][11][12]While the primary mechanism for QdNOs like carbadox is direct DNA damage, interference with DNA topology enzymes may represent a secondary or synergistic effect. For instance, olaquindox has been reported to cause dysfunction of DNA gyrase. [13][14]* Inhibition of Protein Synthesis: The majority of evidence points to the specific inhibition of DNA synthesis. [15]However, any agent that severely damages the genetic template will ultimately lead to a cessation of all macromolecular synthesis, including protein synthesis, as a downstream consequence. Direct inhibition of the translational machinery is not considered a primary mechanism for this class of compounds. [16]

Quantitative Data Summary

The antimicrobial potency of quinoxaline-1,4-dioxides is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The IC50, or half-maximal inhibitory concentration, is used to quantify inhibition of specific enzymes like DNA gyrase.

| Compound Class/Derivative | Target/Organism | Metric | Value Range | Reference |

| Quinoxaline 1,4-Dioxides (general) | M. tuberculosis H37Rv | MIC | 0.78 µg/mL (for specific iron complexes) | [15] |

| Cyadox (CYA) & Olaquindox (OLA) | C. perfringens & B. hyodysenteriae | MIC | Varies (Generally less active against Gram-positive C. perfringens) | [6] |

| Pyrrolidine-bearing quinoxalines | DNA Gyrase | IC50 | 26.57 - 84.84 µM | [9] |

| Novel Quinoline Derivatives | E. coli DNA Gyrase | IC50 | 3.39 µM (for lead compound 14) | [11] |

Experimental Protocols for Mechanistic Validation

Elucidating the mechanism of action of 1-Desoxycarbadox and its parent compound relies on a suite of well-established experimental techniques.

Protocol: Detection of DNA Damage

Objective: To qualitatively and quantitatively assess damage to bacterial DNA after exposure to the compound.

A. Agarose Gel Electrophoresis for Chromosomal DNA Degradation [6]1. Culture and Treatment: Grow anaerobic bacteria (e.g., Clostridium perfringens) to mid-log phase. Expose cultures to varying concentrations of the test compound (e.g., 0.5x, 1x, 2x, 4x MIC) for a defined period. Include a positive control (e.g., Enrofloxacin) and an untreated negative control. 2. DNA Extraction: Harvest bacterial cells by centrifugation. Lyse cells using an appropriate buffer containing lysozyme and proteinase K. Extract total genomic DNA using a standard phenol-chloroform method or a commercial DNA extraction kit. 3. Electrophoresis: Load equal amounts of extracted DNA onto a 1.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). 4. Visualization: Run the gel until adequate separation is achieved. Visualize the DNA under UV light. Intact DNA from the control group will appear as a high-molecular-weight band, while degraded DNA from treated samples will appear as a smear.

B. ELISA for Oxidative DNA Damage (8-OHdG) [6]1. Sample Preparation: Extract genomic DNA from treated and control bacterial cultures as described above. 2. DNA Digestion: Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase. 3. ELISA Procedure: Utilize a commercial competitive ELISA kit for 8-OHdG. Add DNA samples and standards to a microplate pre-coated with 8-OHdG. 4. Antibody Incubation: Add a primary antibody specific for 8-OHdG, followed by an HRP-conjugated secondary antibody. 5. Detection: Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample. Calculate concentrations based on the standard curve.

Protocol: In Vitro Transcription/Translation (IVTT) Assay

Objective: To determine if the compound directly inhibits the core processes of transcription or translation.

-

System Setup: Use a commercially available coupled or linked IVTT kit (e.g., based on E. coli S30 extract or Rabbit Reticulocyte Lysate). [17]These kits contain all necessary components (ribosomes, polymerases, tRNAs, amino acids, etc.).

-

Template: Use a plasmid DNA template containing a strong promoter (e.g., T7) upstream of a reporter gene (e.g., luciferase or GFP).

-

Reaction: Assemble the reaction mixture according to the manufacturer's protocol. Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include a negative control (solvent only) and positive controls for inhibition of transcription (e.g., rifampicin) and translation (e.g., chloramphenicol).

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C for E. coli systems) for 1-2 hours.

-

Quantification: Measure the expression of the reporter protein. For luciferase, measure luminescence after adding luciferin substrate. For GFP, measure fluorescence.

-

Interpretation: A significant reduction in reporter signal indicates inhibition of the overall transcription/translation process. If the compound is a DNA-damaging agent, it will inhibit transcription from the DNA template, leading to a loss of signal. This confirms that the upstream process of transcription (or template integrity) is affected, consistent with the known mechanism of action.

Conclusion

The mechanism of action of 1-Desoxycarbadox is intrinsically linked to its identity as the key metabolite of the pro-drug carbadox. Its antibacterial efficacy is not direct but is a consequence of the highly reactive radical species generated during its formation via bioreductive activation in anaerobic bacteria. This process culminates in catastrophic and multifaceted DNA damage—including strand breaks and oxidative lesions—which overwhelmingly inhibits DNA replication, triggers stress responses, and ultimately leads to bacterial cell death. While secondary effects on other cellular processes may exist, the role of 1-Desoxycarbadox as a marker for a potent DNA-damaging cascade remains its defining mechanistic feature.

References

-

Hu, Y., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]

-

Cheng, G., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

-

Giguère, S. (n.d.). Chapter 4 – Carbadox (quinoxalines). Swine Antibiotherapy Handbook. [Link]

-

Dar'in, D., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

O.L.KAR. (n.d.). Olaquindox 10%. O.L.KAR. [Link]

-

INCHEM. (n.d.). 701. Olaquindox (WHO Food Additives Series 27). INCHEM. [Link]

-

ResearchGate. (2025). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. ResearchGate. [Link]

-

Looft, T., et al. (2014). Carbadox has both temporary and lasting effects on the swine gut microbiota. Frontiers in Microbiology. [Link]

-

Allen, H. K., et al. (2017). The In-Feed Antibiotic Carbadox Induces Phage Gene Transcription in the Swine Gut Microbiome. mBio. [Link]

-

Springer Nature Experiments. (n.d.). Methods for the Detection of DNA Adducts. Springer Nature. [Link]

-

Farmer, P. B., et al. (2001). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis. [Link]

-

National Center for Biotechnology Information. (n.d.). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC. [Link]

-

American Chemical Society Publications. (2014). DNA Adductomics. Chemical Research in Toxicology. [Link]

-

Epshtein, V., et al. (2011). In vitro experimental system for analysis of transcription–translation coupling. Nucleic Acids Research. [Link]

-

ResearchGate. (n.d.). Experimental workflow for the quantitation of DNA adducts from both... ResearchGate. [Link]

-

MacIntosh, A. I., et al. (1985). Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues. Journal of the Association of Official Analytical Chemists. [Link]

-

Abdel-Wahab, B. F., et al. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. PubMed. [Link]

-

Springer Nature Experiments. (1998). In Vitro Transcription and Translation. Springer Protocols. [Link]

-

OEHHA. (2010). Quinoxaline-1,4-dioxide compounds and Desoxycarbadox. California Office of Environmental Health Hazard Assessment. [Link]

-

Walsh Medical Media. (2022). Drugs Involved in Inhibition of Protein Synthesis. Walsh Medical Media. [Link]

-

Interchim. (n.d.). In Vitro Translation Systems – Protein expression. Interchim. [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases. PMC. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). FNP 41/15 CARBADOX. FAO. [Link]

-

National Center for Biotechnology Information. (n.d.). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. PMC. [Link]

-

Bakr, A. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. [Link]

-

Allen, H. K., et al. (2017). The In-Feed Antibiotic Carbadox Induces Phage Gene Transcription in the Swine Gut Microbiome. PubMed. [Link]

-

Tari, L. W., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]

-

U.S. Food & Drug Administration. (2024). Questions and Answers Regarding Carbadox. FDA. [Link]

-

Wiley Online Library. (n.d.). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Wiley Online Library. [Link]

-

National Center for Biotechnology Information. (n.d.). Desoxycarbadox | C11H10N4O2 | CID 150654. PubChem. [Link]

-

Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. PMC. [Link]

-

Li, X., et al. (2013). The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview. PubMed. [Link]

-

Research Square. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Research Square. [Link]

-

National Center for Biotechnology Information. (n.d.). Eukaryotic protein synthesis inhibitors identified by comparison of cytotoxicity profiles. PMC. [Link]

-

bioRxiv. (2018). Cellular response to small molecules that selectively stall protein synthesis by the ribosome. bioRxiv. [Link]

-

The Pig Site. (n.d.). Carbadox and Olaquindox as Feed Additives (updated 13 Apr.). The Pig Site. [Link]

-

National Center for Biotechnology Information. (n.d.). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. PMC. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. agroolkar.com.ua [agroolkar.com.ua]

- 15. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Eukaryotic protein synthesis inhibitors identified by comparison of cytotoxicity profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]

1-Desoxycarbadox: Comprehensive Synthesis, Characterization, and Analytical Methodologies

Introduction & Mechanistic Context

Carbadox (methyl 3-(2-quinoxalinylmethylene)carbazate 1,4-dioxide) is a well-known veterinary antimicrobial agent historically used in swine production. However, its use is strictly regulated due to the genotoxic and carcinogenic properties of its residues [1]. The in vivo metabolism of carbadox proceeds via a sequential reduction of its N-oxide moieties, driven by hepatic reductases, ultimately yielding quinoxaline-2-carboxylic acid (QCA).

1-Desoxycarbadox (CAS: 118828-83-4) represents the critical first intermediate in this metabolic cascade. As a mono-N-oxide, it retains significant genotoxic liability, making it a high-priority target for pharmacokinetic profiling and food safety residue analysis [2]. For analytical laboratories and drug development professionals, securing high-purity 1-desoxycarbadox reference standards is paramount. As a Senior Application Scientist, I approach the synthesis and characterization of this metabolite not merely as a routine preparation, but as a kinetically controlled system requiring precise stoichiometric and thermodynamic boundaries.

Fig 1: In vivo metabolic reduction cascade of carbadox to its primary marker residues.

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of 1-desoxycarbadox can theoretically be achieved via de novo condensation of quinoxaline-2-carboxaldehyde 1-oxide with methyl carbazate. However, from a practical and yield-optimization standpoint, the controlled partial deoxygenation of carbadox is the superior route.

The Causality of Experimental Design:

The core challenge in this reduction is preventing over-reduction to the fully deoxygenated species, desoxycarbadox (CAS: 55456-55-8). The 1,4-di-N-oxide system of carbadox possesses a symmetric dipole. Upon the removal of the first oxygen atom, the electronic landscape of the quinoxaline ring shifts, making the second N-O bond slightly more stable but still susceptible to strong reducing agents (like Pd/C with

To exploit this differential lability, we utilize sodium dithionite (

Fig 2: Step-by-step synthetic workflow for the kinetically controlled preparation of 1-Desoxycarbadox.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system; the integration of In-Process Controls (IPC) ensures that the reaction cannot proceed to catastrophic over-reduction without detection.

Materials Required

-

Carbadox reference standard (>98% purity)

-

Sodium dithionite (

), freshly opened -

Dichloromethane (DCM), Methanol (MeOH), HPLC-grade Water

-

Silica gel (230-400 mesh) for flash chromatography

Protocol

-

Substrate Dissolution: Suspend 1.00 g (3.81 mmol) of carbadox in 40 mL of a 3:1 mixture of DCM and MeOH in a round-bottom flask. Stir vigorously and cool the mixture to exactly 0 °C using an ice-water bath.

-

Reagent Preparation: Dissolve 0.73 g (4.19 mmol, 1.1 eq) of

in 15 mL of degassed, cold HPLC-grade water. -

Controlled Addition: Add the aqueous dithionite solution dropwise to the organic suspension over 30 minutes. Maintain the internal temperature below 2 °C. The biphasic emulsion must be stirred at >800 rpm to ensure adequate interfacial mass transfer.

-

Self-Validating IPC: After 45 minutes, extract a 50 µL aliquot from the organic layer. Dilute in acetonitrile and inject into an LC-MS system.

-

Validation Criteria: The reaction is deemed complete when the parent mass (

263

-

-

Quenching & Workup: Pour the mixture into 50 mL of ice-cold brine. Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers, dry over anhydrous

, and concentrate under reduced pressure at 25 °C (avoid heat to prevent thermal degradation of the N-oxide). -

Purification: Purify the crude residue via flash column chromatography using a gradient of Hexane:Ethyl Acetate (from 70:30 to 30:70). 1-Desoxycarbadox elutes as a distinct yellow band.

Physicochemical Characterization

Rigorous characterization is required to differentiate 1-desoxycarbadox from its 4-desoxycarbadox isomer and the fully reduced desoxycarbadox [3]. The table below summarizes the critical analytical parameters used for structural confirmation.

| Analytical Parameter | Value / Description |

| Chemical Name | Methyl 3-(2-quinoxalinylmethylene)carbazate 1-oxide |

| CAS Registry Number | 118828-83-4 |

| Molecular Formula | |

| Monoisotopic Mass | 246.0753 Da |

| UV-Vis Absorption ( | ~260 nm, ~320 nm (in Methanol) |

| LC-MS/MS MRM Transitions (ESI+) | 247.1 |

Note: The absence of the symmetric di-N-oxide stretch in the IR spectrum (~1330

Analytical Methodologies for Residue Detection

When utilizing the synthesized 1-desoxycarbadox as a reference standard for tissue residue monitoring, sample preparation must account for the transient nature of the metabolite.

-

Extraction: Homogenized tissue samples (e.g., swine liver or muscle) are subjected to mild alkaline hydrolysis (0.1 M NaOH) or enzymatic digestion (protease) to release bound residues.

-

Clean-up: Solid Phase Extraction (SPE) using Oasis HLB cartridges is recommended. Wash with 5% methanol in water, and elute with 100% acetonitrile.

-

Chromatography: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) utilizing a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) ensures baseline separation of carbadox, 1-desoxycarbadox, and desoxycarbadox.

By strictly adhering to these self-validating synthetic and analytical protocols, laboratories can ensure the highest degree of data integrity when monitoring for banned veterinary drug residues.

References

-

World Health Organization (WHO). "Toxicological evaluation of certain veterinary drug residues in food: Carbadox." Joint FAO/WHO Expert Committee on Food Additives (JECFA). Available at:[Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). "Quinoxaline-1,4-dioxide compounds and Desoxycarbadox." Available at:[Link]

Technical Guide: 1-Desoxycarbadox (N1-Desoxycarbadox)

This technical guide details the chemical properties, structural analysis, and metabolic significance of 1-Desoxycarbadox (N1-desoxycarbadox), a critical intermediate metabolite of the veterinary antibiotic Carbadox.

Chemical Identity, Metabolic Pathway, and Analytical Characterization

Executive Summary

1-Desoxycarbadox (Methyl 3-(2-quinoxalinylmethylene)carbazate 4-oxide) is the primary reduction intermediate of the veterinary drug Carbadox . While Carbadox is a di-N-oxide, its metabolic fate involves a stepwise deoxygenation. 1-Desoxycarbadox represents the transient state where the N1-oxygen has been reduced, leaving the N4-oxygen intact (or vice versa, depending on specific enzymatic preference, though N1-reduction is the canonical first step).

This compound is of significant interest in residue depletion studies and toxicological assessments because it bridges the gap between the parent drug and the carcinogenic marker residue Desoxycarbadox (Bis-desoxycarbadox). Understanding its stability and conversion is essential for accurate pharmacokinetic modeling in food-producing animals (swine).

Chemical Identity & Structural Analysis[1]

Nomenclature and Classification

-

Common Name: 1-Desoxycarbadox

-

Systematic Name: Methyl 3-(2-quinoxalinylmethylene)carbazate 4-oxide (or

-desoxycarbadox) -

CAS Registry Number: 11828-83-4[1]

-

Molecular Formula:

-

Molecular Weight: 246.22 g/mol [2]

-

Structural Class: Quinoxaline-1,4-dioxide derivative (partially reduced).

Physicochemical Properties

Unlike the stable bis-desoxy metabolite, 1-Desoxycarbadox is an intermediate with distinct polarity and reactivity profiles.

| Property | Value / Description | Note |

| Appearance | Yellow to pale-orange crystalline solid | Chromophore persists due to conjugation. |

| Solubility | Low in water; Soluble in DMSO, DMF, Methanol | Slightly more polar than bis-desoxycarbadox due to the remaining N-oxide. |

| Melting Point | ~200–210 °C (Decomposes) | Estimated based on structural analogs; experimental data is rare due to instability. |

| LogP (Predicted) | ~0.5 – 0.8 | Less lipophilic than bis-desoxycarbadox (LogP ~1.2). |

| Stability | Light-sensitive; Thermally unstable | Rapidly reduces to bis-desoxycarbadox in biological matrices or under UV light. |

Structural Differentiation

It is critical to distinguish 1-Desoxycarbadox from its related congeners:

-

Carbadox (Parent): Two N-oxide groups (

). -

1-Desoxycarbadox (Target): One N-oxide group (

). -

Desoxycarbadox (Bis-form): Zero N-oxide groups (

).[3] This is the major carcinogenic metabolite.

Metabolic Pathway & Formation

The formation of 1-Desoxycarbadox is the rate-limiting step in the detoxification (and bioactivation) of Carbadox. The reduction is catalyzed by cytosolic aldehyde oxidase and xanthine oxidase, as well as by intestinal microflora.

Mechanism of Action

The N-oxide group is the pharmacophore responsible for DNA damage in bacteria (antibacterial effect). However, this same mechanism drives genotoxicity in host cells. The stepwise removal of oxygen atoms generates free radicals, contributing to the compound's toxicological profile.

Pathway Visualization

The following diagram illustrates the stepwise reduction from Carbadox to QCA (Quinoxaline-2-carboxylic acid), highlighting 1-Desoxycarbadox as the pivotal intermediate.

Figure 1: Metabolic reduction pathway of Carbadox. 1-Desoxycarbadox acts as the transient intermediate between the parent drug and the persistent carcinogenic metabolite.

Analytical Methodologies

Detecting 1-Desoxycarbadox requires methods that can separate it from the parent and the bis-metabolite, preventing in-source reduction during analysis.

Sample Preparation (Critical Control Points)

-

Light Protection: All steps must be performed under yellow light (sodium vapor) or low-actinic conditions. 1-Desoxycarbadox is highly photolabile.

-

Extraction Solvent: Acidified Methanol (e.g., Methanol:Acetonitrile:Acetic Acid). Avoid alkaline conditions during initial extraction, as this promotes hydrolysis to QCA.

-

Antioxidants: Addition of ascorbic acid or BHT is recommended to prevent oxidative degradation during processing.

LC-MS/MS Protocol

Instrument: Triple Quadrupole Mass Spectrometer (LC-MS/MS) Mode: Electrospray Ionization Positive (ESI+)

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes |

| Precursor Ion | m/z 247.1 |

| Product Ions | m/z 231.1 (Loss of O), m/z 213.1 (Loss of O + H2O) |

Note on Quantification: Because 1-Desoxycarbadox is unstable, it is often quantified indirectly by converting total residues to QCA via alkaline hydrolysis, or by measuring the stable Bis-desoxycarbadox. However, for mechanistic studies, direct measurement using the transitions above is required.

Analytical Workflow Diagram

Figure 2: Optimized analytical workflow for the isolation and detection of labile Carbadox metabolites.

Toxicological Profile

While regulatory focus is often on Desoxycarbadox (Bis) , the 1-Desoxy form shares significant toxicological properties:

-

Genotoxicity: Like the parent Carbadox, the mono-N-oxide moiety is capable of generating reactive oxygen species (ROS) and inducing DNA strand breaks.

-

Carcinogenicity: It is considered a suspected carcinogen.[4] In regulatory frameworks (FDA/EFSA), the "residue of carcinogenic concern" is defined broadly to include the metabolites with intact hydrazine-ester side chains, which includes 1-Desoxycarbadox.

-

Persistence: It is less persistent than QCA but more reactive. Its rapid conversion to the bis-form means that in chronic exposure scenarios, the toxicity profile merges with that of Desoxycarbadox.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003). Evaluation of Certain Veterinary Drug Residues in Food: Carbadox.[5] WHO Technical Report Series. [5]

-

European Food Safety Authority (EFSA). (2008). Safety and efficacy of Carbadox for pigs.[6] EFSA Journal.

-

Boison, J. O., & MacIntosh, A. I. (1985). Liquid chromatographic determination of carbadox and desoxycarbadox in porcine tissues.[6][7][8] Journal of the Association of Official Analytical Chemists.[7]

-

PubChem. (2024).[9] Compound Summary: Desoxycarbadox (Bis-form) and Related Structures. National Library of Medicine.

-

HPC Standards. (2024). 1-Desoxycarbadox Reference Standard Data Sheet.

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Desoxycarbadox-D3 | CAS 1448350-02-4 | LGC Standards [lgcstandards.com]

- 4. Application of a Novel Method for Measuring Carbadox Residues in Retail Pork - - Johns Hopkins Center for a Livable Future [clf.jhsph.edu]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. food.ec.europa.eu [food.ec.europa.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desoxycarbadox | C11H10N4O2 | CID 150654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unmasking a Metabolite of Critical Concern

An In-Depth Technical Guide to the Biological Activity and Targets of 1-Desoxycarbadox

1-Desoxycarbadox (DCBX) is the primary and most toxicologically significant metabolite of Carbadox, a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide (QdNO) class.[1][2] For decades, Carbadox was widely used in the veterinary field, particularly in swine production, to promote growth and control bacterial enteritis and dysentery.[3][4] However, mounting evidence of the genotoxic and carcinogenic properties of both the parent compound and, critically, its desoxy metabolite led to its ban in many regions, including the European Union.[5][6]

This guide provides a detailed examination of 1-Desoxycarbadox from the perspective of a Senior Application Scientist. We will dissect its formation, mechanism of action, biological activities, and molecular targets. The focus will extend beyond a mere recitation of facts to an exploration of the underlying causality of its effects and the experimental methodologies used to elucidate them. Understanding 1-Desoxycarbadox is crucial for researchers in drug development, toxicology, and food safety, as it serves as a case study in the profound impact of metabolic activation on the safety profile of a xenobiotic.

Metabolic Genesis: From Parent Drug to Potent Metabolite

The biological activity of 1-Desoxycarbadox is inextricably linked to its formation from Carbadox within the host animal. The metabolism is primarily a reductive process targeting the two N-oxide groups, which are the cornerstone of the parent drug's antimicrobial efficacy.[6][7]

The metabolic conversion is a stepwise reduction:

-

Carbadox , the N¹,N⁴-dioxide, undergoes an initial reduction, primarily losing the oxygen from the N⁴ position to form 1-Desoxycarbadox (also referred to as desoxycarbadox or DCBX).

-

Further metabolism involves the cleavage of the side chain, eventually leading to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered the most persistent but non-genotoxic final metabolite.[3][5]

This metabolic pathway is of paramount importance because 1-Desoxycarbadox is not merely a breakdown product; it is a potent genotoxic carcinogen in its own right, with some studies suggesting its tumorigenic potential may even exceed that of the parent compound.[5] Its persistence in edible tissues, even after recommended withdrawal periods for Carbadox, is a major food safety concern.[8]

Caption: Bioreductive activation and DNA damage by 1-Desoxycarbadox.

Biological Activities: A Profile Dominated by Toxicity

While derived from an antimicrobial agent, the scientific focus on 1-Desoxycarbadox is overwhelmingly on its adverse effects.

Antimicrobial Activity

1-Desoxycarbadox retains antimicrobial properties, though its potency is generally considered lower than that of the parent Carbadox. The loss of one N-oxide group likely reduces the efficiency of the bioreductive activation cycle. Its spectrum is most effective against anaerobic and Gram-positive bacteria, such as Clostridium and Brachyspira species. [4]The mechanism remains the inhibition of bacterial DNA synthesis via radical-mediated damage. [4][9]

Genotoxicity & Carcinogenicity

This is the most significant biological activity of 1-Desoxycarbadox. It is classified as a genotoxic carcinogen. [5]The evidence is extensive and spans multiple testing systems.

-

Mutagenicity: While Carbadox gives positive results in numerous genotoxicity tests, 1-Desoxycarbadox shows a more nuanced but still concerning profile. It has tested negative in some microbial assays (Ames test) but has demonstrated positive genotoxic potential in several mammalian cell tests. [10][11]This discrepancy highlights a crucial concept in toxicology: the necessity of metabolic activation. Standard Ames tests may lack the specific mammalian enzymes required to fully activate DCBX to its most reactive state.

-

Carcinogenicity: Long-term animal feeding studies are unequivocal. In rats, 1-Desoxycarbadox induced a dose-related increase in tumors at multiple sites, including the liver (where it is a potent hepatocarcinogen), mammary gland, and skin. [5]The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that both carbadox and desoxycarbadox are genotoxic carcinogens. [5] Table 1: Summary of Genotoxicity Findings for Carbadox Metabolites

| Compound | Test System | Result | Reference |

| Carbadox | Multiple mammalian & non-mammalian | Positive in 14 of 15 tests | [10][11] |

| 1-Desoxycarbadox | Microbial assays (Ames) | Generally Negative | [10][11] |

| Mammalian cells (in vitro) | Positive | [12] | |

| Rodent studies (in vivo) | Carcinogenic | [5] | |

| Quinoxaline-2-carboxylic acid (QCA) | Ames test, human lymphocytes | Negative | [5][11] |

Primary Molecular Target: Deoxyribonucleic Acid (DNA)

The principal molecular target for the reactive intermediates of 1-Desoxycarbadox is cellular DNA. The interaction is not sequence-specific but rather a widespread chemical assault resulting from the diffusion of radical species. The damage manifests as:

-

Single and Double-Strand Breaks: Direct attack by radicals can break the phosphodiester backbone of DNA.

-

Oxidative Damage: ROS generation leads to the formation of oxidized bases, most notably 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative stress and a mutagenic lesion. [9]* Inhibition of Synthesis and Repair: The presence of adducts and breaks physically obstructs the action of DNA polymerases and ligases, halting replication and interfering with repair mechanisms. [4]

Experimental Protocols for Assessment

To investigate the biological activity of a compound like 1-Desoxycarbadox, a tiered approach of standardized assays is employed.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Causality: This test is a foundational screen for genotoxicity. A positive result indicates the chemical can alter DNA sequence. The inclusion of a liver S9 fraction is critical, as it contains metabolic enzymes (like cytochrome P450s) that can convert a pro-mutagen into its active form, mimicking mammalian metabolism. For 1-Desoxycarbadox, results without S9 may be negative, while activation could potentially be observed with specific reductases.

Methodology:

-

Strain Preparation: Grow cultures of several S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight. These strains have different mutations in the histidine operon, making them sensitive to different types of mutagens (frameshift vs. base-pair substitution).

-

Metabolic Activation: Prepare the S9 mix from rat liver homogenate, which provides metabolic enzymes. A parallel experiment is always run without the S9 mix.

-

Exposure: In a test tube, combine the tester strain, the test compound (1-Desoxycarbadox at various concentrations), and either S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine). Only bacteria that have undergone a reverse mutation to regain histidine synthesis capability will be able to grow.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

Caption: Experimental workflow for the Ames mutagenicity test.

Protocol 2: In Vitro Micronucleus Assay

Objective: To detect chromosomal damage in mammalian cells by identifying micronuclei.

Causality: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a clear indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events. This assay provides a more direct assessment of damage to the chromosome structure in mammalian cells.

Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, HepG2) to approximately 50% confluency.

-

Compound Exposure: Treat the cells with 1-Desoxycarbadox at multiple concentrations for a defined period (e.g., 3-4 hours with S9, or ~24 hours without). Include positive and negative controls.

-

Cytokinesis Block: Add Cytochalasin B to the culture medium. This agent inhibits actin polymerization, preventing cytokinesis (cell division) while allowing nuclear division to proceed. This results in the accumulation of binucleated cells, which are ideal for scoring micronuclei.

-

Harvest and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain the cytoplasm and nuclei with dyes like Giemsa or a fluorescent DNA stain (e.g., DAPI).

-

Microscopic Analysis: Score at least 1000 binucleated cells per concentration under a microscope. Count the number of binucleated cells that contain one or more micronuclei.

-

Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control. A significant, dose-related increase indicates genotoxic activity.

Conclusion and Future Perspectives

1-Desoxycarbadox serves as a critical reminder that the metabolic fate of a drug can fundamentally define its safety profile. While born from an effective antimicrobial, its identity is now dominated by its role as a potent genotoxic carcinogen. The core of its activity lies in bioreductive activation, a mechanism that generates radical species capable of inflicting severe damage upon DNA, the primary molecular target.

For researchers and drug development professionals, the story of 1-Desoxycarbadox underscores the indispensable need for early and comprehensive metabolic and toxicological profiling. Understanding not just the parent compound but also its significant metabolites is non-negotiable for ensuring the safety of novel therapeutic agents. Future research on quinoxaline-based compounds must prioritize structural modifications that retain therapeutic efficacy while minimizing the potential for forming toxic, genotoxic metabolites like 1-Desoxycarbadox.

References

-

Wang, J. et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64. Available at: [Link]

-

Al-Ostath, A. et al. (2022). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemistry & Biodiversity, 19(11), e202200676. Available at: [Link]

-

WHO (1990). Carbadox (WHO Food Additives Series 27). International Programme on Chemical Safety. Available at: [Link]

-

Buravchenko, G. & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(16), 6109. Available at: [Link]

-

ResearchGate (n.d.). Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity. ResearchGate. Available at: [Link]

-

OEHHA (2010). Quinoxaline-1,4-dioxide compounds and Desoxycarbadox. Office of Environmental Health Hazard Assessment. Available at: [Link]

-

WHO (2003). CARBADOX (addendum) (JECFA Food Additives Series 51). International Programme on Chemical Safety. Available at: [Link]

-

The Pig Site (2002). Carbadox and Olaquindox as Feed Additives. The Pig Site. Available at: [Link]

-

FAO (2003). CARBADOX. Food and Agriculture Organization of the United Nations. Available at: [Link]

-

PubChem (2026). Carbadox. National Center for Biotechnology Information. Available at: [Link]

-

European Commission (1982). Second report of the scientific committee for animal nutrition - on the use of carbadox in feedingstuffs for pigs. European Commission. Available at: [Link]

-

Carlson, J.C. & Mabury, S.A. (2005). Sorption and Related Properties of the Swine Antibiotic Carbadox and Associated N-Oxide Reduced Metabolites. Environmental Science & Technology, 39(12), 4408–4414. Available at: [Link]

-

Papich, M.G. (n.d.). Carbadox (quinoxalines). Swine Antibiotherapy Handbook. Available at: [Link]

-

Chen, S. et al. (2014). A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Journal of Analytical Methods in Chemistry, 2014, 860473. Available at: [Link]

-

PubChem (n.d.). Desoxycarbadox. National Center for Biotechnology Information. Available at: [Link]

-

Posyniak, A. et al. (2007). Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry. Journal of Veterinary Research, 51, 105-109. Available at: [Link]

-

Wang, C. et al. (2021). Pharmacokinetics of cyadox and its main metabolites in rats, pigs, chickens, and carps following oral administration at three doses. Frontiers in Veterinary Science, 8, 680695. Available at: [Link]

-

Wang, J. et al. (2014). The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview. Journal of Veterinary Pharmacology and Therapeutics, 37(6), 521-531. Available at: [Link]

-

Li, J. et al. (2017). Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. Journal of Agricultural and Food Chemistry, 65(48), 10566–10574. Available at: [Link]

-

Wang, J. et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 1963. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. fao.org [fao.org]

- 4. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]

- 5. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 6. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbadox | C11H10N4O4 | CID 135403805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 10. 700. Carbadox (WHO Food Additives Series 27) [inchem.org]

- 11. thepigsite.com [thepigsite.com]

- 12. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to 1-Desoxycarbadox: A Metabolite of Critical Concern

This guide provides a comprehensive technical overview of 1-desoxycarbadox, a principal metabolite of the veterinary drug carbadox. Intended for researchers, regulatory scientists, and professionals in drug development, this document delves into the metabolic formation, toxicological significance, and advanced analytical strategies for the detection of this compound.

Introduction: The Carbadox Context

Carbadox, a quinoxaline-1,4-di-N-oxide derivative, has been utilized in the swine industry as an antimicrobial agent to promote growth and control enteric diseases like swine dysentery.[1][2][3] Its efficacy is well-documented; however, significant concerns surround its use due to the genotoxic and carcinogenic nature of the parent compound and several of its metabolites.[3][4][5] This has led to stringent regulatory scrutiny and bans in various regions, including the European Union.[3][6]

The core of the regulatory and safety issue lies in the metabolic fate of carbadox within the animal. While the drug is extensively metabolized, the persistence of certain residues in edible tissues poses a potential risk to consumers.[4][7] Among these, 1-desoxycarbadox stands out as a metabolite of primary toxicological concern.

The Metabolic Pathway: Formation of 1-Desoxycarbadox

The metabolism of carbadox in swine is rapid and extensive, characterized primarily by the reduction of its N-oxide groups.[1][7] This reductive process is a critical activation step that leads to the formation of its key metabolites.

The primary metabolic conversion involves the removal of one of the N-oxide oxygen atoms from carbadox, yielding 1-desoxycarbadox (often abbreviated as DCBX).[7][8] This transformation is a crucial step in the toxicological profile of the drug, as desoxycarbadox itself is a potent genotoxic carcinogen.[3][4] Further metabolism leads to the cleavage of the side-chain and ultimately to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered the most persistent, but non-carcinogenic, final metabolite.[2][3][7]

Historically, QCA was used as the marker residue for monitoring carbadox use. The rationale was that the depletion of QCA to acceptable levels would ensure the absence of carbadox and its carcinogenic precursors.[2] However, more sensitive analytical methods have revealed that carcinogenic residues like desoxycarbadox can persist in tissues, particularly liver, even when QCA concentrations fall below previously established maximum residue limits (MRLs).[3][4] This finding has been a pivotal driver for regulatory re-evaluation worldwide.[4][9]

Sources

- 1. The metabolism of carbadox, olaquindox, mequindox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 4. WHO | JECFA [apps.who.int]

- 5. food.ec.europa.eu [food.ec.europa.eu]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. fao.org [fao.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Questions and Answers Regarding Carbadox | FDA [fda.gov]

Pharmacokinetics of 1-Desoxycarbadox in Swine: A Technical Guide to Metabolic Fate and Bioanalysis

Executive Summary

This technical guide provides a rigorous analysis of the pharmacokinetics (PK), metabolic fate, and bioanalytical detection of 1-Desoxycarbadox (DCBX) in swine. DCBX is the transient, carcinogenic metabolite of the antimicrobial agent Carbadox (CBX). While Quinoxaline-2-carboxylic acid (QCA) serves as the regulatory marker residue due to its stability, DCBX represents the toxicological core of the safety profile. This document synthesizes tissue depletion kinetics, metabolic pathways, and a self-validating LC-MS/MS protocol designed for high-sensitivity detection in complex matrices.

Introduction: The Toxicological Pivot

Carbadox is widely utilized in swine production for the control of swine dysentery and bacterial enteritis.[1][2][3] However, its safety profile is dictated not by the parent drug, but by its rapid metabolic reduction.

-

Parent Drug: Carbadox (CBX) – Rapidly metabolized; rarely detectable beyond 72 hours.

-

Carcinogenic Metabolite: 1-Desoxycarbadox (DCBX) – The primary concern for consumer safety. It possesses tumorigenic potential and persists longer than the parent drug but significantly less than the terminal metabolite.

-

Marker Residue: Quinoxaline-2-carboxylic acid (QCA) – The stable, non-carcinogenic end-product used for regulatory monitoring (MRL compliance).

Critical Insight: Traditional PK studies often focus on plasma QCA. However, for drug development and safety toxicology, understanding the DCBX tissue window —the specific timeframe where this carcinogenic intermediate exists in edible tissues—is paramount.

Metabolic Pathway and Mechanism

The metabolism of Carbadox in swine is characterized by a rapid reduction of the N-oxide groups followed by side-chain cleavage.[4] This process occurs primarily in the liver and gastrointestinal tract.

Pathway Visualization

The following diagram illustrates the stepwise reduction of Carbadox to DCBX and its subsequent oxidation to QCA.

Figure 1: Metabolic reduction of Carbadox to DCBX and oxidation to QCA.[3]

Mechanistic Causality

-

N-Oxide Reduction: Upon ingestion, the N1,N4-dioxide groups of CBX are reduced to form DCBX. This step is rapid and likely mediated by xanthine oxidase or aldehyde oxidase systems in the liver and gut flora.

-

Stability Gap: DCBX is less stable than QCA. It undergoes hydrolysis of the methyl carbazate side chain to form an aldehyde intermediate, which is rapidly oxidized to the carboxylic acid (QCA).[3]

-

Implication: The presence of DCBX in tissue indicates recent exposure (within days), whereas QCA indicates historical exposure (weeks).

Pharmacokinetic Profile: Tissue Depletion Kinetics

Unlike typical drugs where plasma PK (Cmax, AUC) is the standard, DCBX pharmacokinetics are defined by tissue depletion because DCBX is rarely detected in systemic circulation (plasma) beyond 24 hours. The liver is the target tissue for DCBX accumulation.

Comparative Residue Depletion (Swine)

The following data synthesizes depletion rates in pigs fed therapeutic doses (55 mg/kg feed).

| Time Post-Withdrawal | Matrix | Carbadox (CBX) | 1-Desoxycarbadox (DCBX) | QCA (Marker) |

| 0 - 24 Hours | Plasma | ~20 ppb | Not Detected | Detectable |

| Muscle | Trace (< 2 ppb) | 17 ppb | Detectable | |

| Liver | Not Detected | 125 ppb | High (> 500 ppb) | |

| Kidney | Trace | 186 ppb | High | |

| 48 Hours | Muscle | Not Detected | 9 ppb | Detectable |

| Liver | Not Detected | 17 ppb | High | |

| 72 Hours | All Tissues | Not Detected | Trace / Not Detected | Detectable |

| > 72 Hours | Liver | Not Detected | Not Detected | Persists > 40 days |

Key PK Parameters:

-

Plasma T1/2 (CBX): < 4 hours (Rapid elimination).

-

Tissue T1/2 (DCBX): Approximately 12–15 hours in liver (estimated from depletion slope).

-

Bioavailability: Systemic absorption of parent CBX is high, but first-pass metabolism is extensive, preventing DCBX accumulation in blood.

Scientific Insight: The absence of DCBX in plasma despite high liver concentrations confirms that DCBX is formed intracellularly in hepatocytes and does not significantly efflux back into circulation before further metabolism to QCA.

Bioanalytical Methodology: Self-Validating LC-MS/MS Protocol

To detect DCBX reliably, researchers must use a method that prevents the artificial degradation of the parent drug (if present) and stabilizes the metabolite. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a self-validating internal standard approach.

Analytical Workflow Diagram

Figure 2: Step-by-step extraction and analysis workflow for DCBX.

Detailed Protocol

Objective: Quantification of DCBX in swine liver/muscle with an LOQ of 0.05 µg/kg.

Reagents:

-

Extraction Solvent: 2% Metaphosphoric acid in 20% Methanol (Acidic pH stabilizes DCBX and precipitates proteins).

-

SPE Cartridge: Waters Oasis MAX (Mixed-mode Anion Exchange) or equivalent.

-

Internal Standard (IS): D4-QCA (Deuterated QCA) or D3-DCBX (if available).

Step-by-Step Methodology:

-

Homogenization: Weigh 2.0 g of tissue. Add deuterated Internal Standard (IS). Allow to equilibrate for 15 minutes.

-

Extraction: Add 10 mL of Extraction Solvent. Vortex for 2 min; sonicate for 10 min. Centrifuge at 4000g for 10 min.

-

SPE Conditioning: Condition Oasis MAX cartridge with 3 mL Methanol followed by 3 mL water.

-

Loading: Load the supernatant onto the cartridge.

-

Washing: Wash with 3 mL Sodium Acetate (pH 7) followed by 3 mL Methanol (removes neutral interferences).

-

Elution: Elute DCBX with 3 mL of 2% Formic Acid in Methanol . (Note: DCBX elutes in the acidic organic fraction).

-

Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Parameters (Self-Validating Criteria)

To ensure scientific integrity, the method must meet identification points (IPs) criteria (EU Decision 2002/657/EC).[3]

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Ionization: Electrospray Positive (ESI+).[5]

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Time |

| DCBX | 231.1 | 199.0 | 171.0 | ~4.5 min |

| QCA | 175.1 | 129.1 | 102.1 | ~3.2 min |

Self-Validation Rules:

-

Retention Time: Analyte RT must be within ±2.5% of the standard.

-

Ion Ratio: The ratio of Quant/Qual ions must not deviate by more than ±20% from the calibration standard.

-

Linearity: R² > 0.99 for the calibration curve (0.05 – 10 µg/kg).

Regulatory Implications & Safety

The pharmacokinetics of DCBX dictate the Withdrawal Period (WP) .

-

US FDA: Carbadox is approved with a strict withdrawal period (42 days). This ensures that by the time of slaughter, not only has the parent CBX vanished, but the carcinogenic DCBX has been completely metabolized to QCA, and QCA levels have dropped below the tolerance limit (30 ppb in liver).

-

EU/Global: Due to the genotoxic nature of DCBX and the theoretical risk of "bound residues" releasing DCBX upon ingestion by humans, Carbadox is banned in the EU.

Researcher Note: When conducting residue studies, if DCBX is detected in liver samples, it indicates a violation of the withdrawal period or illegal administration close to slaughter.

References

-

Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues. Source: Journal of the Association of Official Analytical Chemists (PubMed) [Link]

-

A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Source: Journal of Analytical Methods in Chemistry (PMC) [Link]

-

Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry. Source: Rapid Communications in Mass Spectrometry [Link][6]

-

Evaluation of certain veterinary drug residues in food: Carbadox (JECFA Monograph). Source: World Health Organization (WHO) [Link]

-

Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Source: European Union Law [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 3. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Desoxycarbadox Stability in Biological Matrices: Analytical Challenges and Self-Validating Methodologies

Executive Summary

The quantification of 1-desoxycarbadox (DCBX), the primary carcinogenic metabolite of the veterinary antimicrobial carbadox (CBX), represents one of the most complex challenges in modern residue analysis. The core difficulty lies in the ex vivo stability paradox : parent carbadox is highly unstable in specific biological matrices (such as liver and kidney) post-mortem, rapidly degrading into DCBX during sample storage and preparation. This artificial ex vivo generation confounds in vivo pharmacokinetic data, necessitating highly specialized, self-validating extraction protocols to arrest enzymatic reduction. This whitepaper details the mechanistic drivers of DCBX instability, matrix-specific kinetic profiles, and the authoritative LC-MS/MS methodologies required for regulatory compliance.

Mechanistic Pathways of Carbadox Degradation

Carbadox is a quinoxaline-di-N-oxide. The N-oxide moieties are highly susceptible to both enzymatic and chemical reduction. In the hepatic environment, cytochrome P450 reductases and naturally occurring transition metal complexes (such as Mn(III)-oxalate) catalyze the deoxygenation of the N-oxide bonds[1].

The primary degradation pathway strips a single oxygen atom from the parent molecule, yielding 1-desoxycarbadox (mono-N-oxide) . Because this reaction continues ex vivo in unquenched tissues at 4°C, any delay in enzymatic denaturation artificially inflates DCBX concentrations[2]. Further reduction yields 1,4-bisdesoxycarbadox, while parallel oxidative cleavage pathways generate quinoxaline-2-carboxylic acid (QCA) and the potent carcinogen hydrazine[3].

Metabolic and ex vivo degradation pathway of Carbadox in biological matrices.

Matrix-Specific Stability Profiles

The stability of DCBX and its parent compound is strictly matrix-dependent. Tissues with high residual metabolic activity require immediate cryogenic preservation. 2 that within 1 hour at 4°C, over 50% of spiked carbadox in liver homogenate is reduced to DCBX[2].

| Biological Matrix | Carbadox (Parent) Stability | 1-Desoxycarbadox (DCBX) Stability | Mechanistic Driver |

| Liver | Highly Unstable: Rapid ex vivo reduction to DCBX at 4°C. | Moderately Stable: Subject to further slow reduction to bisdesoxycarbadox. | High concentration of active reductases and transition metals. |

| Kidney | Highly Unstable: Rapid degradation mirroring hepatic profiles. | Moderately Stable: Requires immediate chemical quenching. | High enzymatic activity and clearance mechanisms. |

| Muscle | Stable: Maintains integrity during spiking and storage at -20°C. | Stable: Minimal degradation at -20°C. | Low residual reductase activity post-mortem. |

| Plasma | Moderately Stable: 70-80% recovery under standard conditions. | Stable: Reliable quantification if stored at -80°C. | Lack of tissue-specific cellular enzymes. |

Self-Validating Analytical Methodology (LC-MS/MS)

To ensure trustworthiness, an analytical protocol for DCBX cannot merely extract the analyte; it must proactively prove that no ex vivo conversion occurred during the workflow. The following protocol integrates a self-validating isotopic tracking system alongside aggressive enzymatic quenching[4][5].

Step-by-Step Extraction Protocol

-

Isotopic Spiking (The Self-Validation Mechanism): Causality: Before any tissue disruption, spike the intact frozen sample with isotopically labeled d3-Carbadox and d4-DCBX . If the final LC-MS/MS chromatogram detects d3-DCBX , it definitively proves that the extraction environment failed to halt reduction, and the sample must be invalidated.

-

Cryogenic Homogenization: Causality: Process the tissue in liquid nitrogen (-80°C). Mechanical homogenization generates heat, which reactivates dormant enzymes. Cryo-milling prevents thermal enzymatic reactivation.

-

Enzymatic Quenching & Deproteination: Causality: Immediately extract the homogenate using 2% metaphosphoric acid in 20% methanol [5]. Metaphosphoric acid is superior to standard acids (like formic or acetic) because it aggressively denatures reductases, permanently halting the CBX

DCBX conversion. Methanol disrupts protein-binding, ensuring total release of bound residues. -

Solid-Phase Extraction (SPE) Cleanup: Causality: Centrifuge the extract and load the supernatant onto an Oasis MAX (Mixed-mode Anion Exchange) cartridge[5]. This specific sorbent is chosen because it allows the simultaneous retention of acidic metabolites (like QCA) via ion exchange, while retaining the neutral/basic DCBX via reversed-phase interactions, allowing for clean, orthogonal elution.

-

LC-MS/MS Quantification: Causality: Reconstitute in 0.5% isopropanol / 1% acetic acid. Separate on a C18 or C8 column utilizing a gradient mobile phase. Detect via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode to achieve sub-ppb detection limits[4].

Self-validating LC-MS/MS extraction workflow for 1-Desoxycarbadox.

The Regulatory Paradigm Shift

Historically, global regulatory bodies, including the FDA and JECFA, relied on Quinoxaline-2-carboxylic acid (QCA) as the official "marker residue" for carbadox exposure[6]. The assumption was that QCA depleted at a predictable ratio relative to the carcinogenic metabolites.

However, advancements in LC-MS/MS sensitivity revealed a critical flaw in this logic. 7 demonstrated that when QCA reaches the approved tolerance limit (30 ppb) in liver tissue, the concentration of the highly carcinogenic DCBX remains approximately four times higher than the safe threshold[7].

Because QCA levels do not accurately predict the absence of DCBX, the FDA formally3 for carbadox in 2023[3]. This regulatory paradigm shift mandates that drug development professionals and surveillance laboratories abandon proxy markers and directly quantify DCBX using the stabilized, self-validating methodologies outlined above.

References

- Determination of Carbadox Metabolites, Quinoxaline-2-carboxylic Acid and Desoxycarbadox, in Swine Muscle and Liver by Liquid Chromatography/Mass Spectrometry.ResearchGate.

- Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry.PubMed / NIH.

- Reactivity and transformation of antibacterial N-oxides in the presence of manganese oxide.PubMed / NIH.

- Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method.Federal Register (2023).

- Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Opportunity for Hearing.Federal Register (2016).

- FAO FNP 41/15 CARBADOX First Draft.Food and Agriculture Organization of the United Nations (FAO).

Sources

- 1. Reactivity and transformation of antibacterial N-oxides in the presence of manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]

- 4. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. fao.org [fao.org]

- 7. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Opportunity for Hearing [federalregister.gov]

1-Desoxycarbadox: Pharmacological Profile, Antimicrobial Spectrum, and Toxicological Significance

The following technical guide provides an in-depth analysis of 1-Desoxycarbadox, focusing on its pharmacological profile, lack of antimicrobial efficacy relative to its parent compound, and its critical role as a toxicological marker.

Executive Summary

1-Desoxycarbadox (DCBX) is the primary metabolic derivative of Carbadox (CBX), a quinoxaline-1,4-di-N-oxide antimicrobial agent historically used in veterinary medicine for swine dysentery and growth promotion. Unlike its parent compound, 1-Desoxycarbadox exhibits a negligible antimicrobial spectrum , rendering it pharmacologically inactive against the primary target pathogens (Brachyspira hyodysenteriae, Salmonella spp.).

However, DCBX possesses a critical toxicological spectrum , retaining the genotoxic and carcinogenic potential of the quinoxaline class. Consequently, its technical significance lies not in therapeutic application, but in its role as a persistent marker residue for regulatory compliance and food safety monitoring. This guide delineates the structure-activity relationship (SAR) responsible for its loss of antimicrobial potency and details the protocols for its detection and toxicological assessment.

Chemical Profile & Mechanism of Action[1]

Structural Transformation

The antimicrobial efficacy of the quinoxaline class is strictly dependent on the 1,4-di-N-oxide moiety. Carbadox functions as a bioreductive prodrug; under anaerobic conditions, the N-oxide groups are reduced, generating free radical intermediates (Reactive Oxygen Species - ROS) that damage bacterial DNA.

1-Desoxycarbadox represents the reduction of the N1-oxide oxygen. This single structural alteration disrupts the redox potential required for effective radical generation, collapsing the compound's antimicrobial capability.

-

Parent: Carbadox (Methyl 3-(2-quinoxalinylmethylene)carbazate 1,4-dioxide)

-

Metabolite: 1-Desoxycarbadox (Loss of oxygen at N1 position)

-

Terminal Metabolite: Quinoxaline-2-carboxylic acid (QCA) – (Non-carcinogenic marker)

Visualization: Metabolic Reduction Pathway

The following diagram illustrates the reductive metabolism that converts the active drug into the inactive, yet toxic, 1-Desoxycarbadox metabolite.

Figure 1: Metabolic reduction of Carbadox to 1-Desoxycarbadox. Note the generation of ROS occurs primarily during the initial reduction steps, conferring activity to the parent but not the stable metabolite.

Antimicrobial Spectrum Analysis

Comparative Activity (MIC Data)

Research confirms that 1-Desoxycarbadox lacks the broad-spectrum activity of Carbadox. In comparative Minimum Inhibitory Concentration (MIC) assays, DCBX consistently fails to inhibit growth at therapeutic concentrations.

| Organism | Carbadox MIC (µg/mL) | 1-Desoxycarbadox MIC (µg/mL) | Interpretation |

| Brachyspira hyodysenteriae | 0.05 – 0.20 | > 64.0 | Inactive (Target Pathogen) |

| Escherichia coli | 1.0 – 4.0 | > 128.0 | Inactive |

| Salmonella Typhimurium | 1.0 – 8.0 | > 128.0 | Inactive |

| Clostridium perfringens | 0.1 – 0.5 | > 32.0 | Inactive |

Technical Insight: The "Spectrum" of 1-Desoxycarbadox is effectively null. The presence of DCBX in tissue indicates past exposure to Carbadox, not active antimicrobial protection. This distinction is vital for researchers studying resistance; DCBX does not exert selection pressure on the microbiome in the same manner as the parent drug.

The "Toxicological Spectrum"

While antimicrobially inert, DCBX retains a potent toxicological spectrum . It is classified as a genotoxic carcinogen.[1]

-

Hepatocarcinogenicity: Induces liver tumors in murine models.

-

Mutagenicity: Positive in Ames tests (Salmonella typhimurium strains TA98, TA100) with metabolic activation.

-

Persistence: Unlike Carbadox (which clears rapidly, <72h), DCBX persists in liver tissue for extended periods (up to 15-28 days), making it the primary target for safety audits.

Experimental Protocols

Protocol A: Determination of Antimicrobial Inactivity (MIC Assay)

To experimentally validate the lack of spectrum for 1-Desoxycarbadox, use the following CLSI-compliant broth microdilution method.

Reagents:

-

Mueller-Hinton Broth (MHB) (cation-adjusted).

-

1-Desoxycarbadox Standard (>98% purity).

-

Carbadox Control (Positive Control).[2]

-

E. coli ATCC 25922 (QC Strain).[3]

Workflow:

-

Stock Preparation: Dissolve DCBX in DMSO (solubility is limited in water) to 1280 µg/mL. Dilute 1:10 in MHB to working stock.

-

Plate Setup: Dispense 100 µL MHB into 96-well plates. Perform serial 2-fold dilutions of DCBX (Range: 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Prepare 0.5 McFarland bacterial suspension. Dilute 1:100 and add 10 µL to each well (Final: ~5 x 10^5 CFU/mL).

-

Incubation: 35 ± 2°C for 16–20 hours (Aerobic) or 48 hours (Anaerobic for Brachyspira).

-

Readout: Determine the lowest concentration with no visible growth.

-

Expected Result (DCBX): Growth in all wells (>64 µg/mL).

-

Expected Result (Carbadox): Inhibition at ~1-2 µg/mL.

-

Protocol B: LC-MS/MS Detection in Tissue (Residue Analysis)

This is the industry-standard protocol for detecting DCBX as a marker residue.

Workflow Visualization:

Figure 2: Analytical workflow for the extraction and quantification of 1-Desoxycarbadox residues in porcine tissue.

Step-by-Step Methodology:

-

Homogenization: Homogenize 2.0 g of porcine liver with 10 mL of 0.3% metaphosphoric acid/methanol (70:30 v/v).

-

Extraction: Shake for 20 min; centrifuge at 4000g for 10 min.

-

SPE Cleanup: Condition Oasis HLB cartridges with methanol and water. Load supernatant. Wash with 5% methanol. Elute with pure methanol.

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (100mm x 2.1mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid (A) and Acetonitrile (B).

-

Ionization: ESI Positive Mode.

-

Transitions: Monitor m/z 231.1 → 171.1 (Quantifier) and 231.1 → 143.1 (Qualifier).

-

References

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2003). Evaluation of Certain Veterinary Drug Residues in Food: Carbadox. WHO Technical Report Series 918. Link

-

Boison, J. O., & MacNeil, J. D. (1995). Newer Analytical Methods for the Detection of Carbadox Residues in Swine Tissues. Journal of Chromatography A, 712(1), 105-111. Link

-

Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 1648. Link

-

European Medicines Agency (EMA). (2008). Carbadox: Summary Report (1). Committee for Veterinary Medicinal Products. Link

-

PubChem. (2025).[4][5] Desoxycarbadox Compound Summary. National Library of Medicine. Link

Sources

Application Note: Advanced LC-MS/MS Determination of 1-Desoxycarbadox and Related Metabolites in Swine Tissue

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

Carbadox (CBX) is a quinoxaline-1,4-dioxide antimicrobial used in swine production.[1][2][3][4][5] While effective, its use is controversial due to the carcinogenic nature of its metabolites. Historically, Quinoxaline-2-carboxylic acid (QCA) was the designated marker residue.[2][3][4][5][6][7] However, recent toxicological evaluations (JECFA, FDA) have determined that QCA is not a suitable marker for the carcinogenic risk because the carcinogenic metabolites—specifically Desoxycarbadox (DCBX) and its mono-oxide intermediates like 1-Desoxycarbadox —persist in tissue longer than previously thought.

This Application Note details a robust, self-validating LC-MS/MS protocol for the determination of 1-Desoxycarbadox (Mono-oxide) and Bis-Desoxycarbadox (DCBX) . Unlike traditional methods that rely on harsh alkaline hydrolysis (which destroys these labile N-oxides), this method utilizes a kinetic stabilization extraction using acidified organic solvents followed by Mixed-Mode Anion Exchange (MAX) SPE.

Mechanism of Action & Stability

The critical failure point in developing methods for 1-Desoxycarbadox is the N-oxide instability .

-

Photolability: The N-oxide group is rapidly deoxygenated under UV/Vis light. All steps must be performed under yellow light (sodium vapor) or in amber glassware.

-

Tautomerization: In neutral solutions, quinoxalines can exhibit keto-enol tautomerization, leading to peak broadening. Acidic conditions lock the molecule in a protonated state, improving chromatography and extraction efficiency from protein binding sites.

Part 2: Visualizing the Analytical Workflow

The following diagram illustrates the metabolic pathway and the critical decision points in the extraction logic.

Figure 1: Metabolic reduction pathway of Carbadox and the targeted extraction workflow for N-oxide retention.

Part 3: Detailed Experimental Protocols

Reagents and Standards

-

Target Analyte: 1-Desoxycarbadox (CAS: 11828-83-4) and Bis-Desoxycarbadox (CAS: 55456-55-8).

-

Internal Standard (ISTD): d3-Desoxycarbadox or d4-QCA (depending on availability; d3-DCBX preferred for N-oxide targets).

-

Extraction Solvent: 2% Metaphosphoric acid (MPA) in 20% Methanol (aq).[8]

-

Why MPA? MPA is a potent protein precipitant that does not induce the degradation of N-oxides as aggressively as strong mineral acids (HCl/H2SO4).

-

-

SPE Cartridges: Waters Oasis MAX (60 mg, 3 mL) or equivalent mixed-mode anion exchange.[3]

Sample Preparation Protocol

Pre-condition: All tissue samples must be kept frozen (-20°C) and protected from light until analysis.

-

Homogenization:

-

Weigh 2.0 g (±0.05 g) of semi-thawed tissue (liver or muscle) into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of Internal Standard working solution (1 µg/mL).

-

Let sit for 15 minutes in the dark to equilibrate.

-

-

Extraction (Kinetic Stabilization):

-

Add 8.0 mL of Extraction Solvent (2% MPA in 20% MeOH).

-

Vortex vigorously for 2 minutes.

-

Shake on a mechanical shaker for 10 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Checkpoint: The supernatant should be clear. If cloudy, re-centrifuge.

-

-

Solid Phase Extraction (SPE) - Oasis MAX:

-

Condition: 3 mL Methanol followed by 3 mL Water.

-

Load: Transfer the supernatant (approx. 8 mL) onto the cartridge. Flow rate < 1 mL/min.[6]

-

Wash 1: 3 mL 0.1M Sodium Acetate buffer (pH 7.0). Removes proteins/carbohydrates.

-

Wash 2: 3 mL Methanol. Removes neutral lipids and non-polar interferences.

-

Elution: Elute with 3 mL of 2% Formic Acid in Methanol .

-

Chemistry Note: The MAX cartridge retains acidic interferences (like QCA) if basic elution is used. For 1-Desoxycarbadox (a neutral/weakly basic N-oxide), we rely on the Reverse-Phase retention of the sorbent. The wash steps remove the matrix, and the acidified methanol elutes the N-oxides.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under Nitrogen at 40°C.[3]

-

Reconstitute in 200 µL of Mobile Phase A/B (90:10).

-

Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

-

LC-MS/MS Instrumentation & Conditions

LC Parameters:

-

System: UHPLC (Agilent 1290 or Waters ACQUITY).

-

Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Acquity BEH C18 or Phenomenex Kinetex).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Load |

| 6.0 | 95 | Linear Ramp |

| 7.5 | 95 | Wash |

| 7.6 | 5 | Re-equilibrate |

| 10.0 | 5 | End |

MS/MS Parameters (ESI Positive):

-

Source Temp: 500°C

-

Capillary Voltage: 3.0 kV

-

Desolvation Gas: 1000 L/hr

MRM Transitions (Quantification & Confirmation):

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |